4-(Piperidin-4-yl)aniline dihydrochloride
Overview
Description
4-(Piperidin-4-yl)aniline dihydrochloride is a synthetic chemical compound widely used in various fields of research and industry. It is a white crystalline powder with a molecular weight of 250.2 g/mol and a chemical formula of C11H16Cl2N2. This compound is known for its versatility and is utilized in numerous scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)aniline dihydrochloride typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Phenylsilane plays a crucial role in the reaction by promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for preparing piperidines, including this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, phenylsilane for imine formation and reduction, and various catalysts such as cobalt, ruthenium, and nickel-based nanocatalysts .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives, which are valuable intermediates in pharmaceutical and chemical research .
Scientific Research Applications
4-(Piperidin-4-yl)aniline dihydrochloride is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a building block for synthesizing various organic compounds and intermediates.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is utilized in drug discovery and development, especially for designing drugs with piperidine moieties.
Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives, including this compound, exhibit various pharmacophoric features that enable them to interact with biological targets such as enzymes, receptors, and ion channels . These interactions can lead to therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities .
Comparison with Similar Compounds
4-(Piperidin-4-yl)aniline dihydrochloride can be compared with other similar compounds, such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid known for its antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.
Berberine: A piperidine-based compound with antimicrobial and anticancer properties.
The uniqueness of this compound lies in its synthetic versatility and wide range of applications in various scientific fields.
Properties
IUPAC Name |
4-piperidin-4-ylaniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;;/h1-4,10,13H,5-8,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZONAIZKILKTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970212 | |
Record name | 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548768-98-5 | |
Record name | 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.